molecular formula C14H10BrFO2 B1270615 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde CAS No. 423724-34-9

5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B1270615
CAS No.: 423724-34-9
M. Wt: 309.13 g/mol
InChI Key: HBVGTRXZCYYPHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde is primarily related to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to alterations in their function. Additionally, the presence of the bromine and fluorine atoms may enhance the compound’s reactivity and binding affinity to certain targets .

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

5-bromo-2-[(4-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-12-3-6-14(11(7-12)8-17)18-9-10-1-4-13(16)5-2-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVGTRXZCYYPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 5-bromo-2-hydroxy-benzaldehyde (5 g, 25 mmol), KI (2 g) and K2CO3 (7 g, 50 mmol) in DMF (100 mL) was added 1-chloromethyl-4-fluoro-benzene (3.96 g, 28 mmol). The mixture was heated at 140° C. for 2 h, then cooled to room temperature, partitioned between water and ethyl acetate. The organic layer was washed with water for 3 times, dried over anhydrous Na2SO4 and concentrated. The residue was purified by column chromatography to give the title compound (4.5 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.96 g
Type
reactant
Reaction Step Two

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